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Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red AM, a fluorescent indicator for
measuring intracellular calcium concentration ([Ca2*]i). It details the dye's mechanism of action,
key quantitative properties, experimental protocols, and includes visualizations to facilitate
understanding of its application in cellular and drug discovery research.

Introduction to Fura Red AM

Fura Red AM is a cell-permeant, ratiometric fluorescent indicator used to measure intracellular
calcium. As an acetoxymethyl (AM) ester, it can readily cross the cell membrane. Once inside
the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura Red
molecule within the cytosol. Fura Red is a visible light-excitable analog of Fura-2, which offers
the significant advantage of reducing phototoxicity and background interference often
associated with UV-excitable dyes.[1]

Upon binding to Ca?*, Fura Red exhibits a characteristic shift in its fluorescence properties.
When excited at approximately 488 nm, its fluorescence emission decreases as the
concentration of intracellular calcium increases.[2] Conversely, when excited with a violet laser
(around 406 nm), an increase in fluorescence is observed with rising calcium levels.[3] This
dual-wavelength property allows for ratiometric imaging, a technique that minimizes the effects
of uneven dye loading, photobleaching, and variations in cell thickness, leading to more
accurate and reproducible measurements of [Ca2*]i.[4][5]
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Mechanism of Action

The functionality of Fura Red AM hinges on a two-step process: intracellular trapping and
calcium-dependent fluorescence.

 Intracellular Trapping: The AM ester form of Fura Red is lipophilic and readily diffuses across
the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous esterases
hydrolyze the acetoxymethyl ester groups. This enzymatic cleavage removes the lipophilic
moieties, rendering the Fura Red molecule charged and membrane-impermeant, effectively
trapping it within the cell.

o Ratiometric Calcium Detection: The trapped Fura Red molecule is a Caz* chelator. The
binding and unbinding of Ca?* induces a conformational change in the dye, which in turn
alters its fluorescent properties. Specifically, in the presence of Ca?*, the excitation efficiency
at around 488 nm decreases, leading to a reduction in fluorescence emission at
approximately 660 nm.[6][7] In contrast, excitation at a shorter wavelength (e.g., 406 nm)
results in an increase in fluorescence emission upon Ca2* binding.[3] The ratio of the
fluorescence intensities at these two excitation wavelengths is directly proportional to the
intracellular calcium concentration.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15139589?utm_src=pdf-body
https://app.fluorofinder.com/antibody/fura-red-fura-red-am-ca2-free-31368-666
https://app.fluorofinder.com/dyes/667-fura-red-am-ca2-bound-ex-max-434-nm-em-max-635-nm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4383592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Fura Red AM

i -Caz2+
Gura_Red_ActiveCalcium Chelation IFUIR (REEHCE
Complex

Passive Diffusion
Intracellular Space (Cytosol)

Hydrolysis Active Fura Red

(Trapped)

Fura Red AM

Intracellular
Esterases

Click to download full resolution via product page

Mechanism of Fura Red AM activation and Ca?* binding.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

Property Ca?*-Bound Ca?**-Free
Excitation Maximum (Ex) ~435 nm|[8] ~471 nm[9]
Emission Maximum (Em) ~639 nm|[8] ~652 nm[9]

Table 2: Physicochemical Properties of Fura Red
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Property Value
Dissociation Constant (Kd) for Caz* ~400 nM
Molecular Weight 944.87 g/mol [9]
Solvent for AM Ester DMSO[1]

Intracellular Calcium Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism regulating a vast array of cellular
processes. A common pathway involves the activation of G-protein coupled receptors (GPCRS)
or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation
of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PI1P2)
into inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG). IPs diffuses through the cytosol
and binds to IPs receptors on the endoplasmic reticulum (ER), triggering the release of stored
Caz* into the cytoplasm. This rise in intracellular Ca2* can then be detected by indicators like
Fura Red.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-104056/Fura-Red-DataSheet-MedChemExpress.pdf
https://www.aatbio.com/products/fura-red-am-cas-149732-62-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

GPCR/RTK

Phospholipase C
(PLC)

I
:Hydrolyzes

/

Endoplasmic
Reticulum (ER)

Opens channe|

1
II
y

<G

&?elease

Cytosolic Ca2*
(Measured by Fura Red)

J

Cellular Response

Click to download full resolution via product page

A generalized intracellular calcium signaling pathway.
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Experimental Protocols
Cell Loading with Fura Red AM

This protocol provides a general guideline for loading cells with Fura Red AM. Optimal
conditions may vary depending on the cell type.

Materials:

e Fura Red, AM (stored at -20°C, protected from light)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

HEPES

Procedure:

Prepare Stock Solution: Dissolve Fura Red, AM in anhydrous DMSO to a stock
concentration of 1-5 mM.

o Prepare Loading Buffer: On the day of the experiment, dilute the Fura Red, AM stock
solution in a physiological buffer (e.g., HBSS with HEPES) to a final working concentration of
1-5 puM. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic® F-127
solution to the Fura Red, AM stock before diluting it in the buffer.

e Cell Loading:
o For adherent cells, remove the culture medium and replace it with the loading buffer.
o For suspension cells, pellet the cells and resuspend them in the loading buffer.

 Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation
time should be determined empirically for each cell type.
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e Washing: After incubation, wash the cells twice with warm physiological buffer to remove any
extracellular dye.

o De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for
complete de-esterification of the AM ester by intracellular esterases.

e Imaging: The cells are now ready for imaging.

Ratiometric Imaging and Data Analysis

Instrumentation:

o Afluorescence microscope or flow cytometer equipped with appropriate excitation sources
and emission filters. For ratiometric analysis, excitation at ~406 nm and ~532 nm is often
used, with emission collected around 660 nm.[3]

Imaging Procedure:
e Acquire a baseline fluorescence signal before stimulating the cells.

o Add the stimulus of interest (e.g., agonist, ionophore) to induce a change in intracellular
calcium.

o Record the fluorescence intensity at the two excitation wavelengths over time.
Data Analysis:
e The ratio of the fluorescence intensities (e.g., Faoe / Fs32) is calculated for each time point.

» This ratio is then used to determine the relative or absolute intracellular calcium
concentration. Calibration is required for absolute quantification.
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Experimental workflow for intracellular calcium imaging.
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Advantages and Disadvantages of Fura Red AM

Table 3: Comparison of Fura Red AM with Other Calcium Indicators

Feature Fura Red AM Fura-2 AM Fluo-4 AM
o Visible light (~406 nm UV light (~340 nm / o .

Excitation Visible light (~494 nm)
/ ~488 nm) ~380 nm)[4]

Ratiometric Yes[3] Yes[4] No

Phototoxicity Lower Higher Lower
Generally good, but ) )

) ) ] High, but susceptible
Signal-to-Noise Ratio can be lower than Good[10]

some newer dyes

to artifacts

Primary Advantage

Ratiometric
measurements with

visible light excitation,

reducing phototoxicity.

[1]

Well-established

ratiometric indicator.

[5]

High fluorescence
intensity and large

dynamic range.

Primary Disadvantage

Can exhibit lower
signal-to-noise ratio
compared to some

non-ratiometric dyes.

Requires UV
excitation which can

cause cell damage.[1]

Non-ratiometric,
making it prone to
artifacts from uneven
loading and

photobleaching.[4]

Conclusion

Fura Red AM is a valuable tool for researchers studying intracellular calcium signaling. Its key

advantage lies in its ability to provide ratiometric measurements using visible light excitation,

thereby minimizing phototoxicity and improving the accuracy of [Ca?*]i quantification. While

newer indicators may offer higher signal-to-noise ratios, the robust and reliable data obtained

from ratiometric analysis with Fura Red makes it a continued staple in many cell biology and

drug discovery laboratories. Careful consideration of its properties and optimization of

experimental protocols are crucial for obtaining high-quality, reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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